what are the properties of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
what are the properties of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate
An In-Depth Technical Guide to 1-Ethyl-2,3-dimethylimidazolium Tetrafluoroborate ([EDMIM][BF4])
Abstract
This technical guide provides a comprehensive overview of 1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate (CAS: 307492-75-7), an imidazolium-based ionic liquid notable for its distinct properties and applications. Unlike many of its counterparts, [EDMIM][BF4] is a crystalline solid at room temperature with a relatively high melting point.[1][2][3] It is characterized by high thermal and electrochemical stability, featuring a particularly wide electrochemical window that makes it a compound of significant interest for researchers in electrochemistry and materials science.[1][4] This document details its core physicochemical properties, provides a validated synthesis protocol, explores its primary applications in high-voltage electrochemical systems, and outlines critical safety and handling procedures for laboratory and industrial use.
Introduction: A Unique Solid Ionic Liquid
Ionic liquids (ILs) are a class of salts that exist in a liquid state below 100°C, and many are liquid at ambient temperatures.[5][6] Their negligible vapor pressure, high thermal stability, and tunable physicochemical properties have established them as "green" alternatives to volatile organic solvents in fields ranging from organic synthesis to electrochemistry.[6][7] The imidazolium cation is a foundational component of many widely studied ILs due to the aromaticity and stability it imparts.[8]
1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate, hereafter referred to as [EDMIM][BF4], is a member of this family but stands apart. It consists of a 1-ethyl-2,3-dimethylimidazolium cation and a tetrafluoroborate anion.[9] The additional methyl group at the C2 position of the imidazolium ring, compared to its more common analogue 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM][BF4]), significantly influences its physical properties, rendering it a white crystalline solid at room temperature.[1] This characteristic, combined with its exceptional electrochemical stability, positions [EDMIM][BF4] as a specialized material for applications where a solid-state or high-temperature liquid electrolyte is advantageous.
Physicochemical Properties
The defining characteristics of [EDMIM][BF4] are summarized below. These properties are fundamental to understanding its behavior and suitability for various applications.
| Property | Value | Source(s) |
| CAS Number | 307492-75-7 | [1][9][10] |
| Molecular Formula | C₇H₁₃BF₄N₂ | [1][9] |
| Molecular Weight | 212.00 g/mol | [1][9] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 104 °C | [1][2][3] |
| Density | 1.21 - 1.25 g/cm³ | [1][11] |
| Electrochemical Window | 5.38 V | [4] |
The high melting point of 104 °C is a direct consequence of the molecular structure, which allows for more efficient crystal packing compared to asymmetrically substituted imidazolium salts.[1][2][3] Perhaps its most compelling feature is its large electrochemical stability window of 5.38 V, which is significantly wider than that of conventional aqueous and organic electrolytes.[4] This property is critical for the development of high-voltage energy storage devices, as it dictates the maximum operational voltage before the electrolyte itself begins to oxidize or reduce.[4][12]
Synthesis and Characterization
The synthesis of [EDMIM][BF4] is a robust, multi-step process that can be reliably performed in a standard laboratory setting. The methodology relies on established principles of quaternization and anion metathesis, ensuring a high-purity final product when executed with care.
Synthesis Principle
The synthesis is typically a two-step process:
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N-Ethylation (Quaternization): The process begins with the quaternization of 1,2-dimethylimidazole. An ethyl group is introduced to the N3 position of the imidazole ring using an ethylating agent (e.g., an ethyl halide), forming the 1-ethyl-2,3-dimethylimidazolium halide salt. This reaction is a classic example of an Sɴ2 reaction, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the ethyl group.
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Anion Metathesis: The resulting halide anion is then exchanged for the desired tetrafluoroborate (BF₄⁻) anion. This is achieved by reacting the halide salt with a tetrafluoroborate salt, typically sodium tetrafluoroborate (NaBF₄). The reaction is driven by the precipitation of the insoluble sodium halide salt in an appropriate solvent, effectively removing it from the equilibrium and yielding the target ionic liquid.
Experimental Protocol
Step 1: Synthesis of 1-Ethyl-2,3-dimethylimidazolium Bromide ([EDMIM][Br])
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In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 1,2-dimethylimidazole (1.0 eq) with a suitable solvent such as acetonitrile or toluene.
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Slowly add bromoethane (1.1 eq) to the solution at room temperature. The reaction is exothermic and may require an ice bath for initial temperature control.
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Heat the mixture to reflux (approximately 60-70 °C) and maintain for 24-48 hours with vigorous stirring.
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Upon completion, cool the reaction mixture to room temperature. The product, [EDMIM][Br], will often precipitate as a solid.
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Filter the solid product and wash it thoroughly with a non-polar solvent like diethyl ether or hexane to remove any unreacted starting materials.
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Dry the resulting white solid under vacuum to remove residual solvent.
Step 2: Synthesis of [EDMIM][BF₄] via Anion Exchange
-
Dissolve the dried [EDMIM][Br] (1.0 eq) in a minimal amount of a suitable solvent, such as acetone or methanol.
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In a separate flask, prepare a solution of sodium tetrafluoroborate (NaBF₄) (1.05 eq) in the same solvent.
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Slowly add the NaBF₄ solution to the [EDMIM][Br] solution while stirring. A white precipitate of sodium bromide (NaBr) will form immediately.
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Continue stirring the mixture at room temperature for 12-24 hours to ensure the reaction goes to completion.
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Remove the NaBr precipitate by filtration. A fine filter (e.g., Celite pad) is recommended to remove all solid byproducts.
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Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
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The resulting solid is the crude [EDMIM][BF₄]. To ensure high purity, which is critical for electrochemical applications, wash the product multiple times with ice-cold deionized water, followed by a final wash with diethyl ether.
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Dry the final product under high vacuum at an elevated temperature (e.g., 60-80 °C) for at least 24 hours to remove all traces of water and organic solvents.
Characterization
The identity and purity of the synthesized [EDMIM][BF₄] should be confirmed using standard analytical techniques. ¹H and ¹³C NMR spectroscopy can verify the structure of the cation, while techniques such as ion chromatography or a qualitative silver nitrate test can confirm the absence of halide impurities.
Key Applications
The unique properties of [EDMIM][BF4] make it a valuable material for several advanced applications, primarily centered around electrochemistry.
High-Voltage Supercapacitor Electrolytes
The primary application for [EDMIM][BF4] is as an electrolyte or electrolyte additive in high-voltage electrochemical double-layer capacitors (EDLCs), also known as supercapacitors.[1][4] The energy stored in a capacitor is proportional to the square of its operating voltage (E = ½CV²). The wide electrochemical window of [EDMIM][BF4] (5.38 V) allows for the construction of supercapacitors that can operate at significantly higher voltages (e.g., > 3.0 V) compared to devices using conventional electrolytes, leading to a substantial increase in energy density.[4]
The workflow for evaluating its performance in a supercapacitor is outlined below.
Other Applications
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Materials Science: It can be incorporated into polymer composites and advanced coatings to enhance thermal stability and ionic conductivity.[1]
-
Synthetic Chemistry: Due to its high thermal stability, it serves as a non-volatile and robust reaction medium or solvent for specialized organic syntheses that require high temperatures.[1]
-
Paramagnetic Ionic Liquids: The [EDMIM]⁺ cation can be paired with magnetically active anions, such as tetrahaloferrate(III), to create novel paramagnetic ionic liquids with unique magnetic properties.[13]
Safety, Handling, and Storage
Proper handling of [EDMIM][BF₄] is essential to ensure laboratory safety and maintain the integrity of the material.
-
Hazard Identification: [EDMIM][BF₄] is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[9]
-
Personal Protective Equipment (PPE): Always handle with chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[1] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust particles.[10]
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Handling: Avoid contact with skin, eyes, and clothing.[10] Do not handle until all safety precautions have been read and understood.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from direct sunlight and sources of ignition.[1] The recommended storage temperature is between 15–25 °C.[1]
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Moisture Sensitivity: This compound is sensitive to moisture. The tetrafluoroborate anion can slowly hydrolyze in the presence of water to form hydrogen fluoride (HF), a highly corrosive and toxic gas.[10] Therefore, it is critical to store and handle the material under dry conditions, preferably in an inert atmosphere (e.g., in a glovebox).
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Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[10]
Conclusion
1-Ethyl-2,3-dimethylimidazolium tetrafluoroborate is a specialized ionic liquid whose properties distinguish it from more common room-temperature analogues. Its solid nature, high melting point, and excellent thermal stability make it a robust material for demanding conditions. Its most significant attribute—a wide electrochemical stability window—positions it as a key enabling component for the next generation of high-voltage energy storage devices, particularly supercapacitors. For researchers and developers in electrochemistry and materials science, [EDMIM][BF4] offers a unique tool to push the boundaries of device performance and stability.
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